molecular formula C19H19ClN4O B2835058 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone CAS No. 220998-78-7

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone

Cat. No.: B2835058
CAS No.: 220998-78-7
M. Wt: 354.84
InChI Key: QFULQDFAECXGOG-UHFFFAOYSA-N
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Description

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure for developing multitarget-directed ligands. Its molecular architecture incorporates a phthalazin-1(2H)-one moiety, a scaffold recognized for its potent inhibitory activity against poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a nuclear enzyme critical for DNA repair, and its inhibition leads to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, making PARP-1 a validated anticancer target . Furthermore, emerging research indicates that PARP-1 over-activation is involved in a specific form of programmed cell death called parthanatos, which is implicated in neurodegenerative disorders like Alzheimer's disease, suggesting a broader therapeutic potential for PARP-1 inhibitors in neuroprotection . The structure-activity relationship (SAR) of this chemical class indicates that the 4-benzyl phthalazinone core is primarily responsible for the PARP-1 inhibitory potency . The piperazine ring, a common feature in many bioactive molecules, is often utilized to optimize the pharmacokinetic properties of a compound or to serve as a scaffold for arranging pharmacophoric groups . The 4-chlorophenyl group attached to the piperazine introduces hydrophobicity and can influence the molecule's binding affinity and selectivity. Researchers are exploring such phthalazine derivatives not only as single-target agents but also as dual-target inhibitors. For instance, some phthalazine-based compounds have been designed to simultaneously inhibit VEGFR-2 and EGFR, key kinases in cancer cell proliferation and survival . This makes this compound a valuable precursor for the synthesis of novel derivatives aimed at multitarget therapy for complex diseases. This product is intended for chemical and biological research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-16-3-1-2-4-17(16)19(25)22-21-18/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFULQDFAECXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NNC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Structure

The chemical structure of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone can be represented as follows:

  • Molecular Formula : C15H17ClN2O
  • Molecular Weight : 354.84 g/mol
  • CAS Number : 220998-78-7

Functional Groups

The compound contains several functional groups that contribute to its reactivity and biological activity:

  • Phthalazinone Core : A bicyclic structure that is known for various pharmacological activities.
  • Chlorophenyl Group : This substitution may influence the compound's binding affinity to biological targets.
  • Piperazine Moiety : Known for its role in enhancing solubility and bioavailability of drugs.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential as a drug candidate. Key areas of focus include:

  • Binding Affinity Studies : Research indicates that this compound exhibits promising binding affinity to specific receptors, which is crucial for drug development. For instance, studies have shown interactions with serotonin and dopamine receptors, suggesting potential use in treating neurological disorders.
  • Metabolic Stability : Investigations into the metabolic stability of this compound reveal favorable characteristics, indicating it could be a viable candidate for further drug development. In vitro studies using liver microsomes have demonstrated its metabolic profile.

Research into the biological activities of this compound has uncovered several noteworthy effects:

  • Antidepressant Properties : The compound has shown potential antidepressant activity in preclinical models, attributed to its interaction with neurotransmitter systems.
  • Antihypertensive Effects : Similar compounds have been linked to antihypertensive effects, suggesting that this derivative may also hold promise in cardiovascular applications.

Toxicity Assessments

Safety evaluations are critical in the development of any new pharmaceutical agent. Cytotoxicity assays have been conducted to assess the safety profile of this compound, demonstrating acceptable levels of toxicity in various cell lines.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the phthalazinone core.
  • Introduction of the piperazine ring.
  • Substitution with the chlorophenyl group.

These steps are crucial for achieving the desired chemical properties and biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-(4-Methylphenyl)piperazinomethyl-phthalazinoneContains a methyl group instead of chlorineAntidepressant
3-(piperazine-1-carbonyl)phenyl-phthalazinoneDifferent substitution on the phenyl ringAntihypertensive
2-Methyl-1(2H)-phthalazinoneLacks piperazine substituentGeneral pharmacological interest

This table highlights how variations in structure can lead to different biological activities, emphasizing the importance of specific substitutions in drug design.

Mechanism of Action

The mechanism of action of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

The 4-amino substituent on the but-2-enoic acid backbone varies significantly across analogs, influencing reactivity, solubility, and biological activity:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent at Position 4 Configuration Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid Methyl(prop-2-ynyl)amino E C₈H₁₁NO₂ 153.18 (calc.) Not provided Propargyl group introduces triple bond reactivity; potential for click chemistry applications.
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Dimethylamino E C₆H₁₂ClNO₂ 165.62 (calc.) 848133-35-7 Basic dimethylamino group enhances water solubility; used in drug intermediate synthesis .
(E)-4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoic acid tert-Boc-methylamino E C₁₀H₁₇NO₄ 215.25 915788-19-1 tert-Boc protecting group improves stability during synthesis; precursor for deprotected amines .
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride Methyl(trifluoroethyl)amino E C₇H₁₁F₃NO₂·HCl 237.62 (calc.) 1807938-93-7 Fluorinated substituent increases lipophilicity and metabolic resistance; used in drug impurity studies .
(2Z)-4-(Isopropylamino)-4-oxobut-2-enoic acid (N-isopropylmaleamic acid) Isopropylamino-oxo Z C₇H₁₁NO₃ 157.17 6314-45-0 Z-configuration and oxo group enhance hydrogen bonding; used in biochemical assays .
(E)-4-Oxo-4-[(2,4,5-trichlorophenyl)amino]but-2-enoic acid Trichlorophenylamino-oxo E C₁₀H₇Cl₃NO₃ 299.53 14205-39-1 (analog) Electron-withdrawing Cl groups reduce pKa; potential herbicide intermediate .

Structural and Electronic Comparisons

  • Propargyl vs. Fluorinated/Alkyl Groups : The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., cycloadditions). In contrast, trifluoroethyl () or tert-Boc groups () modify electronic properties and stability .
  • Amide vs. Alkylamino Groups: Analogs with oxo groups (e.g., N-isopropylmaleamic acid, ) form hydrogen bonds, increasing crystallinity and melting points compared to alkylamino-substituted acids .
  • E vs. Z Configuration : The (E)-configuration in the target compound likely reduces steric hindrance compared to (Z)-isomers, affecting reactivity in cyclization reactions .

Biological Activity

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone, also known as 4-(4-chlorobenzyl)phthalazin-1(2H)-one, is a compound of interest due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H11ClN2O
  • Molecular Weight : 270.71 g/mol
  • CAS Number : 53242-88-9
  • Structure : The compound features a phthalazinone core with a chlorophenyl piperazine substituent, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on neurotransmitter systems.

  • Antitumor Activity :
    • The compound exhibits inhibitory effects on various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through the modulation of specific signaling pathways associated with cancer growth .
  • Neurotransmitter Modulation :
    • As a piperazine derivative, it may interact with serotonin and dopamine receptors, which could explain its potential use in treating neurological disorders .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide .

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent antitumor activity .
  • Neuropharmacological Effects :
    • In animal models, administration of the compound showed improved outcomes in tests measuring anxiety and depression-like behaviors, suggesting its potential as an antidepressant or anxiolytic agent .
  • Inflammation Models :
    • In vitro assays revealed that the compound inhibited lipopolysaccharide (LPS)-induced production of inflammatory markers in macrophages, supporting its role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
Neurotransmitter ModulationAffects serotonin/dopamine receptors
Anti-inflammatoryInhibits TNF-α and nitric oxide production

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